molecular formula C10H9N3OS B012282 4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide CAS No. 106853-15-0

4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide

Cat. No.: B012282
CAS No.: 106853-15-0
M. Wt: 219.27 g/mol
InChI Key: LNMMZMTWCOIELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide (referred to as MPCT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPCT is a thiazole-based compound that has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MPCT is not fully understood. However, it has been proposed that MPCT may exert its effects by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
MPCT has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that MPCT exhibits antitumor activity against various cancer cell lines. MPCT has also been found to exhibit anti-inflammatory and antimicrobial activities. In vivo studies have shown that MPCT exhibits analgesic and antipyretic effects.

Advantages and Limitations for Lab Experiments

MPCT has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. MPCT is also relatively inexpensive compared to other compounds with similar activities. However, MPCT has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on MPCT. One potential direction is to further investigate its antitumor activity and explore its potential as a chemotherapeutic agent. Another potential direction is to investigate its potential applications in the field of agriculture as a pesticide. Additionally, further studies are needed to fully understand the mechanism of action of MPCT and to identify potential drug targets.

Synthesis Methods

The synthesis of MPCT involves the reaction between 4-pyridinecarboxaldehyde and 4-methylthiosemicarbazide in the presence of acetic acid. The reaction yields MPCT as a yellow crystalline solid with a melting point of 208-210°C.

Scientific Research Applications

MPCT has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, MPCT has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. MPCT has also been found to have potential applications in the field of agriculture as a pesticide.

Properties

106853-15-0

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

4-methyl-5-pyridin-4-yl-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C10H9N3OS/c1-6-8(7-2-4-12-5-3-7)15-10(13-6)9(11)14/h2-5H,1H3,(H2,11,14)

InChI Key

LNMMZMTWCOIELH-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C(=O)N)C2=CC=NC=C2

Canonical SMILES

CC1=C(SC(=N1)C(=O)N)C2=CC=NC=C2

106853-15-0

synonyms

4-methyl-5-(4-pyridinyl)thiazole-2-carboxamide
ZSY 39
ZSY-39

Origin of Product

United States

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